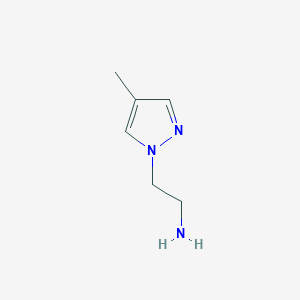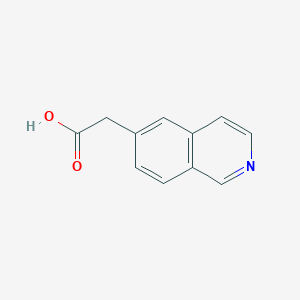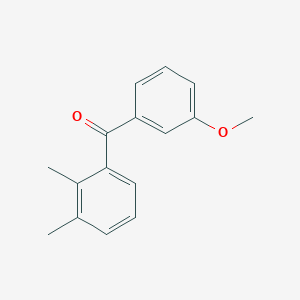
2-(4-Methyl-1H-pyrazol-1-yl)ethanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methyl-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C6H11N3. It has a molecular weight of 125.17. This compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(4-methyl-1H-pyrazol-1-yl)ethanamine is 1S/C6H11N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3,7H2,1H3. This code provides a specific description of the compound’s molecular structure .
Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions involving 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, it’s worth noting that pyrazole derivatives have been involved in various chemical reactions for the development of new drugs .
Physical and Chemical Properties Analysis
As mentioned earlier, 2-(4-methyl-1H-pyrazol-1-yl)ethanamine is a liquid at room temperature. It has a molecular weight of 125.17 .
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden
Die Verbindung wurde bei der Synthese von Platin(II)-Komplexen verwendet, die effiziente organische Leuchtstrukturen sind . Diese Komplexe sind wichtig für moderne photovoltaische Geräte . Die Kombination eines Pt(II)-Kerns mit organischen Liganden kann zur Bildung einer Vielzahl von Komplexen mit faszinierenden Eigenschaften führen .
Antiproliferative Aktivität
Einige Derivate der Verbindung haben gegenüber LNCaP-Zellen eine höhere antiproliferative Aktivität gezeigt als Bicalutamid . Dies deutet auf mögliche Anwendungen bei der Behandlung von Prostatakrebs hin .
Androgenrezeptor-Antagonisten
Die Verbindung wurde bei der Entwicklung und Synthese von Androgenrezeptor-Antagonisten verwendet . Diese Antagonisten sind wichtig in der Prostatakrebstherapie .
Organische Synthese
Die Verbindung wurde bei der Synthese von (2-[4-Methylpyrazol-1-yl]phenyl)platin(II) verwendet . Dieser Komplex wurde durch die Reaktion eines arylsubstituierten Pyrazols mit Kaliumtetrachloroplatinat synthetisiert, gefolgt von der Reaktion des postulierten intermediären Chlorobrücken-Dimers mit einem Pyrazol enthaltenden 1,3-Diketonatliganden .
Biologische Aktivitäten
Pyrazolkern-basierte organische Moleküle, darunter Derivate der Verbindung, besitzen eine breite Palette biologischer Aktivitäten . Zu diesen gehören antimalarielle, entzündungshemmende, antinozizeptive, fiebersenkende, antifungale, antivirale, Antidepressiva, antibakterielle, Antitumor-, antioxidative und Antifilarialmittel .
Antifungale Aktivität
Einige Derivate der Verbindung haben antifungale Aktivität gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Pilzinfektionen hin .
Eigenschaften
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6-4-8-9(5-6)3-2-7/h4-5H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMDCWBSYIDNHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599101 |
Source


|
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006458-47-4 |
Source


|
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)
![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)
![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)


![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)





